(S)-Lansoprazole is a proton pump inhibitor that is primarily used in the treatment of gastroesophageal reflux disease and other conditions associated with excessive stomach acid production. It is a chiral compound, with the (S)-enantiomer being the active form responsible for its therapeutic effects. Lansoprazole works by inhibiting the H+/K+ ATPase enzyme system at the surface of the gastric parietal cells, effectively reducing gastric acid secretion.
Lansoprazole was first approved for medical use in 1992 and has since become a widely prescribed medication. It is synthesized from various chemical precursors through several established methods, which are optimized for yield and purity.
(S)-Lansoprazole falls under the classification of proton pump inhibitors, a category of drugs that includes omeprazole and pantoprazole. These medications are essential in managing acid-related disorders.
The synthesis of (S)-Lansoprazole typically involves several key steps:
The reaction conditions, including temperature, pH, and reaction time, are critical for optimizing yield and minimizing by-products. For instance, controlling the temperature during oxidation can significantly affect the formation of impurities .
(S)-Lansoprazole has a complex molecular structure characterized by a benzimidazole ring and a pyridine moiety, which contribute to its pharmacological properties. The structural formula can be represented as follows:
The compound's melting point ranges from approximately 168.5 °C to 170.5 °C, indicating its solid-state stability under standard conditions .
(S)-Lansoprazole participates in various chemical reactions that are essential for its synthesis and functionality:
The kinetics of these reactions have been studied extensively to optimize conditions for maximum yield and purity during synthesis .
(S)-Lansoprazole exerts its pharmacological effect by irreversibly binding to the H+/K+ ATPase enzyme in gastric parietal cells. This action inhibits the final step of acid production in the stomach:
Studies have shown that (S)-Lansoprazole can reduce gastric acid secretion by up to 80% after administration, making it highly effective for treating conditions like peptic ulcers and gastroesophageal reflux disease .
Relevant analyses have shown that (S)-Lansoprazole maintains stability under physiological conditions but can degrade under extreme pH levels or high temperatures .
(S)-Lansoprazole is primarily used in clinical settings for:
Additionally, ongoing research explores its potential applications in other gastrointestinal disorders and as part of combination therapies for enhanced efficacy against related diseases .
Chiral resolution of racemic lansoprazole remains a commercially significant route to (S)-lansoprazole. High-performance liquid chromatography (HPLC) using polysaccharide-based chiral stationary phases (CSPs) demonstrates superior efficiency. Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak® AS-3R) achieves baseline separation of lansoprazole enantiomers under polar organic mode with resolution factors (Rs) > 2.5 within 10 minutes, enabling industrial-scale purification [2] [5]. Cellulose tris(3-chloro-4-methylphenylcarbamate) (Chiralcel® OZ-3R) further reduces analysis time to <5 minutes, highlighting the critical role of polymer backbone functionalization in enantiorecognition [2]. Thermodynamic parameters derived from van't Hoff plots reveal entropy-controlled enantioseparation (ΔΔS > 0) on these CSPs, indicating dominant hydrophobic interactions governing chiral discrimination [2].
Table 1: Chromatographic Performance of Polysaccharide CSPs for Lansoprazole Resolution
Chiral Stationary Phase | Analysis Time (min) | Resolution (Rs) | Separation Mechanism |
---|---|---|---|
Chiralpak® AS-3R | <10 | >2.5 | Hydrophobic inclusion |
Chiralcel® OZ-3R | <5 | >1.8 | π-π interactions |
Chiralcel® OD-3R | >15 | <1.5 | H-bonding & steric effects |
Simulated moving bed (SMB) chromatography leverages these CSPs for continuous production, significantly improving throughput and solvent efficiency compared to batch processes [8]. Capillary electrophoresis (CE) with sulfated β-cyclodextrin (S-β-CD) presents a green alternative, achieving enantiomeric excess (ee) >99% with minimal reagent consumption. The synergistic combination of inclusion complexation and electrostatic interactions between protonated benzimidazole groups and anionic CD drives stereoselectivity in CE [5].
Catalytic asymmetric oxidation of prochiral sulfides constitutes the most direct route to (S)-lansoprazole. Chiral oxaziridinium salts, derived from binaphthyl-iminium catalysts, enable enantioselective sulfoxidation with ee values >97% [6]. The mechanism involves oxygen transfer from the oxaziridinium species to the sulfide via a stereospecific transition state, where the binaphthyl moiety sterically directs approach to the re face of the prochiral sulfur atom [6]. Titanium-salalen complexes modified with electron-withdrawing trifluoromethyl groups demonstrate enhanced catalytic activity (TON > 300) for tert-butyl hydroperoxide (TBHP)-mediated oxidation, though optical purity remains lower (ee ≈ 90%) compared to oxaziridinium methods [6].
Kagan-Modified Sharpless Asymmetry using Ti(OiPr)4/(R,R)-diethyl tartrate/H2O achieves moderate enantiocontrol (ee 80–85%) but requires stoichiometric chiral auxiliaries. Recent advances employ immobilized tartrate analogs on mesoporous silica to facilitate catalyst recycling without erosion of stereoselectivity [6]. Enzymatic approaches utilizing Helminthosporium species or engineered cyclohexanone monooxygenases (CHMOs) show promise for biocatalytic synthesis under mild conditions, though space-time yields require optimization for industrial implementation [8].
(S)-Lansoprazole exhibits distinct physicochemical and biological properties versus the racemate. Enantioselective binding studies using α1-acid glycoprotein (AGP) immobilized columns reveal 3.2-fold higher affinity of (S)-lansoprazole (log K = 4.83) compared to the (R)-enantiomer (log K = 4.47), attributable to optimal hydrogen bonding with AGP's F1/S variant binding pocket [1] [3]. This translates to altered pharmacokinetics: (S)-lansoprazole demonstrates 1.8-fold higher AUC0–24h and 2.1-fold prolonged elimination half-life in humans due to reduced plasma clearance mediated by enantioselective protein binding [3].
Table 2: Comparative Pharmacokinetic and Binding Parameters
Parameter | (S)-Lansoprazole | Racemic Lansoprazole | (R)-Lansoprazole |
---|---|---|---|
AGP Binding Affinity (log K) | 4.83 | 4.66 | 4.47 |
Plasma Protein Binding (%) | 97.3 | 97.1 | 96.8 |
Apparent Volume of Distr. (L/kg) | 0.39 | 0.42 | 0.45 |
Metabolic Clearance (mL/min/kg) | 1.8 | 2.9 | 4.1 |
Metabolically, CYP2C19-mediated 5-hydroxylation shows 5-fold higher intrinsic clearance for (R)-lansoprazole, while CYP3A4-catalyzed sulfoxidation is stereoselective for the (S)-enantiomer. The net metabolic shift results in 36% higher systemic exposure of the active (S)-sulfenamide metabolite following (S)-lansoprazole administration versus equivalent racemic doses [3] [6]. Thermodynamic profiling indicates entropy-driven binding (ΔS > 0) dominates (S)-enantiomer interactions with H+/K+-ATPase, contrasting with enthalpy-controlled (R)-enantiomer binding, suggesting divergent binding mechanisms at the proton pump target [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7